Silver bicarbonate

Description

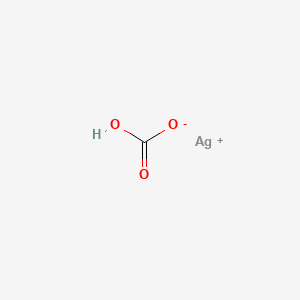

Structure

3D Structure of Parent

Properties

CAS No. |

10357-62-7 |

|---|---|

Molecular Formula |

CHAgO3 |

Molecular Weight |

168.885 g/mol |

IUPAC Name |

silver;hydrogen carbonate |

InChI |

InChI=1S/CH2O3.Ag/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |

InChI Key |

XHXKMTAWMZESFU-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(O)[O-].[Ag+] |

Origin of Product |

United States |

Synthesis and Mechanistic Formation Pathways of Silver Bicarbonate

Direct Precipitation Methodologies for Silver Bicarbonate Synthesis

The synthesis of silver-carbonate systems via direct precipitation is a primary method for generating these compounds. While the direct isolation of pure this compound is challenging due to its equilibrium with silver carbonate, specific methodologies allow for its formation in solution, often leading to the precipitation of silver carbonate which may contain bicarbonate ions depending on the reaction conditions. smolecule.comacs.org

One common approach involves the double decomposition reaction between a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), and a bicarbonate salt, such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃). smolecule.comacs.org The reaction of aqueous solutions of silver nitrate and sodium bicarbonate can lead to the precipitation of amorphous silver carbonate. acs.org The characteristics of the resulting precipitate are highly dependent on the reaction conditions.

Another method is the carbonation of a silver oxide (Ag₂O) suspension. By passing carbon dioxide (CO₂) through an aqueous suspension of amorphous silver carbonate, a solution of this compound can be prepared, from which crystalline silver carbonate can subsequently be obtained. acs.org

| Method | Reactants | Typical Product | Key Conditions | Reference |

| Double Decomposition | Silver Nitrate (AgNO₃), Sodium Bicarbonate (NaHCO₃) | Amorphous Silver Carbonate (Ag₂CO₃) | Aqueous solution, stirring. The precipitate may contain bicarbonate ions. | smolecule.comacs.org |

| Carbonation | Silver Oxide (Ag₂O), Carbon Dioxide (CO₂) | This compound (AgHCO₃) in solution | Aqueous suspension of Ag₂O is treated with CO₂. | acs.org |

| Precipitation | Silver Nitrate (AgNO₃), Sodium Bicarbonate (NaHCO₃) | Rod-like Silver Carbonate Nanoparticles | Precipitation in the presence of polyvinylpyrrolidone (B124986). | nih.gov |

Formation via Interaction of Silver Ions with Bicarbonate Species in Solution

The formation of this compound is intrinsically linked to the interaction between silver ions (Ag⁺) and bicarbonate species (HCO₃⁻) in an aqueous environment. This interaction is governed by a complex set of equilibria that are sensitive to the chemical properties of the solution.

The equilibrium between carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) is fundamentally controlled by the solution's pH. multiscreensite.com This relationship directly impacts the formation of this compound and silver carbonate.

pH < 4.3: Carbonic acid is the dominant species.

pH 4.3 - 8.3: The equilibrium between CO₂ and bicarbonate is dominant. multiscreensite.com

pH 8.3 - 12.3: The bicarbonate-carbonate equilibrium is the most significant. multiscreensite.com

pH > 12.3: Carbonate ions are the predominant species.

At a pH between 7 and 10, the chromate (B82759) ion, which is the conjugate base of the weak chromic acid, is suitable for titration, but if the pH is too high (above 10), silver hydroxide (B78521) may form. uobabylon.edu.iq The adsorption of silver ions onto surfaces is also pH-dependent; low pH inhibits adsorption due to competition from protons, while high pH (pH > 8) favors it. nasa.gov The stability of silver nanoparticles can also be affected, with aggregation observed in acidic environments (pH 3) and greater stability at pH 6–9. mdpi.com

Ionic strength also plays a role. High ionic strength can destabilize colloidal silver suspensions by compressing the electrical double layer, leading to aggregation. mdpi.comnih.gov However, the effect is considered small for the adsorption of silver ions. nasa.gov In calcareous soils, which have high concentrations of Ca²⁺ ions and thus high ionic strength, the transport of silver nanoparticles is limited. mdpi.com

| pH Range | Dominant Carbonate Species | Implication for this compound Formation | Reference |

| < 4.3 | Carbonic Acid (H₂CO₃) | Low availability of bicarbonate for reaction. | multiscreensite.com |

| 4.3 - 8.3 | Bicarbonate (HCO₃⁻) | Optimal range for the existence of bicarbonate ions, favoring this compound formation in solution. | multiscreensite.com |

| 8.3 - 12.3 | Carbonate (CO₃²⁻) | Bicarbonate converts to carbonate, favoring the precipitation of silver carbonate (Ag₂CO₃). | multiscreensite.com |

| > 12.3 | Carbonate (CO₃²⁻) | High concentration of carbonate ions, strong driving force for Ag₂CO₃ precipitation. | multiscreensite.com |

Oxidative processes can contribute to the formation of silver-carbonate systems. Silver carbonate itself can act as a dual-function reagent, serving as both a base and a one-electron oxidant in certain organic reactions. mdpi.com The oxidation process on silver surfaces, commonly known as tarnishing, involves the reaction of silver with oxygen, often influenced by humidity and the surrounding pH, to form a layer of silver oxide (Ag₂O). thesteensons.com

In the presence of oxygen, silver nanoparticles can undergo oxidative dissolution, which releases Ag⁺ ions into the solution. mdpi.com This process can lead to the formation of an ultrathin silver carbonate (Ag₂CO₃) layer on the surface of the nanoparticles, as demonstrated in experiments mediated by hydrogen peroxide. researchgate.net This indicates that oxidation of metallic silver in a bicarbonate-rich environment can directly generate silver carbonate species on the material's surface.

Green Chemistry Approaches to Silver-Bicarbonate System Synthesis

In response to the need for more environmentally friendly chemical processes, green chemistry approaches for synthesizing silver-based compounds have been developed. These methods often utilize biological systems or photochemical and electrochemical means to reduce the use of hazardous reagents.

Biosynthesis provides an eco-friendly route for producing metallic nanoparticles. A pioneering study reported the first green synthesis of silver carbonate nanoparticles (BioAg₂CO₃NPs) using the biomass of a marine actinomycete, Saccharopolyspora erythrea. nih.gov The process involved incubating the bacterial biomass with a silver nitrate solution, which resulted in the formation of triangular nanoparticles with an approximate size of 100 nm. nih.gov

Many biological synthesis methods utilize cell culture media that are buffered with sodium bicarbonate. nih.govdovepress.com For example, the microalga Chlorella vulgaris has been used to synthesize silver nanoparticles where carboxylate groups on the cell surface are believed to trap silver ions, which are then reduced by enzymes. nih.gov While often targeting silver nanoparticles, these biological routes operating in bicarbonate-buffered environments demonstrate the potential for forming silver-bicarbonate complexes as intermediates.

| Method | Organism/Extract | Precursor | Key Findings | Reference |

| Bacterial Synthesis | Saccharopolyspora erythrea | Silver Nitrate (AgNO₃) | First reported green synthesis of BioAg₂CO₃NPs; triangular shape, ~100 nm size. | nih.gov |

| Microalgal Synthesis | Chlorella vulgaris | Silver Nitrate (AgNO₃) | Forms spherical silver nanoparticles; nanorod structures formed at alkaline pH. | nih.gov |

| Plant Extract Synthesis | Abutilon esculentum flower extract | Silver Nitrate (AgNO₃) | Synthesis occurs in cell culture medium containing sodium bicarbonate. | dovepress.com |

Photochemical and electrochemical methods offer alternative green pathways that are free from harsh reducing agents.

Photochemical Synthesis: Stable silver nanoparticles can be synthesized via the UV-induced reduction of silver ions using oxalate (B1200264) ions as the reducing agent. nih.gov In this process, the oxalate degrades to form carbonate ions, which then act as stabilizers for the resulting silver nanoparticles. The synthesized nanoparticles exhibit a negative zeta potential, which is attributed to bicarbonate ions forming part of the electrical double layer around the particles in solutions with a pH between 4 and 8. nih.gov

Electrochemical Synthesis: Electrochemical techniques can be used to generate silver compounds in bicarbonate solutions. smolecule.com Studies on silver-oxide-based electrodes have demonstrated the electrochemical reduction of bicarbonate, leading to the conversion of bicarbonate to carbonate ions on the electrode surface. brunel.ac.ukresearchgate.net Furthermore, novel methods are being developed for the entirely nitrate-free synthesis of silver nanoparticles. One such method involves the anodic dissolution of metallic silver in an acetate (B1210297) solution, creating a silver ion precursor that can be subsequently used for synthesis, potentially in a bicarbonate medium, avoiding nitrate-related pollution. rsc.orgrsc.org

In-situ Generation and Transient Existence of this compound in Reaction Systems

This compound (AgHCO₃) is a chemical compound that is rarely isolated in a stable form. Its existence is primarily documented as a transient species generated in-situ within various reaction systems. The high reactivity and limited stability of this compound mean that it readily participates in subsequent chemical transformations, often leading to the formation of more stable products like silver carbonate (Ag₂CO₃). This section explores the pathways of its in-situ generation and its ephemeral role in different chemical contexts.

The formation of this compound is frequently a precursor step in the synthesis of silver carbonate. When an aqueous solution of a soluble silver salt, such as silver nitrate (AgNO₃), is treated with a bicarbonate salt, like sodium bicarbonate (NaHCO₃), this compound is transiently formed. However, due to its instability, it is typically not isolated and proceeds to form the more stable silver carbonate.

In the context of organic synthesis, while silver carbonate is a well-established reagent, the transient formation of this compound can be inferred in reactions where a bicarbonate source is used in the presence of silver ions. For instance, in reactions catalyzed by silver salts in the presence of bicarbonate, it is plausible that this compound is formed in-situ and acts as the reactive species.

A notable application highlighting the in-situ utility of this compound is found in the activation of certain organic halides. In a patented process, this compound powder is added to 3-propargyl bromide to enhance its activity by scavenging bromide ions that may form upon decomposition. google.com In this system, any generated bromide ion is proposed to react with this compound to form silver bromide precipitate, thus maintaining the stability and reactivity of the propargyl bromide. google.com This suggests a scenario where this compound exists long enough to perform a specific chemical function before decomposing or reacting further.

In the realm of electrochemistry, the interface between a silver electrode and a bicarbonate-containing electrolyte provides a fertile ground for the in-situ generation and reaction of silver-bicarbonate related species. In processes aimed at the electrochemical reduction of CO₂, bicarbonate ions (HCO₃⁻) in the electrolyte can react at or near the silver electrode surface. osti.gov This can lead to the in-situ formation of CO₂ which is then reduced. osti.gov While direct evidence for a discrete this compound intermediate is often elusive, the interaction between silver surfaces and bicarbonate is a critical step in these reaction pathways.

Furthermore, studies on the tarnishing of silver in the presence of atmospheric components suggest complex surface chemistry involving various silver compounds. assayofficelondon.co.uk While silver sulfide (B99878) is the primary tarnish product, the initial interactions could involve transient species derived from atmospheric carbon dioxide and moisture, conceptually related to this compound, especially in alkaline environments created by cleaning agents like sodium bicarbonate. assayofficelondon.co.uk

The transient nature of this compound is also underscored by the complex thermal decomposition of silver carbonate. The decomposition of Ag₂CO₃ to silver oxide and then to silver metal is a multi-step process highly dependent on reaction conditions. acs.orgresearchgate.net This complexity suggests that related species, such as bicarbonate adducts, would likely have even lower stability and exist only fleetingly under such conditions.

| Reaction System | Role of this compound | Reactants | Products/Outcome |

| Precipitation Reactions | Transient Intermediate | Silver Nitrate, Sodium Bicarbonate | Silver Carbonate |

| Organic Synthesis | Proposed Active Species | Silver Salt, Bicarbonate Source | Varied Organic Products |

| Halide Scavenging | In-situ Activating Agent | 3-Propargyl Bromide, this compound | Activated Propargyl Bromide, Silver Bromide |

| Electrochemistry | Transient Surface Species | Silver Electrode, Bicarbonate Electrolyte | In-situ CO₂ generation for reduction |

Reactivity and Decomposition Mechanisms of Silver Bicarbonate

Thermal Decomposition Pathways and Products of Silver Bicarbonate

The application of heat to this compound initiates a series of decomposition reactions, ultimately yielding elemental silver. This process occurs in distinct stages, beginning with the formation of an intermediate compound.

2AgHCO₃(s) → Ag₂CO₃(s) + H₂O(g) + CO₂(g) brainly.in

This reaction is a thermal decomposition, where the solid this compound breaks down into a more stable solid, silver carbonate, along with gaseous water and carbon dioxide. brainly.in Crystalline silver carbonate can be prepared by crystallizing it from a solution of this compound, which is made by passing carbon dioxide through an aqueous suspension of amorphous silver carbonate. acs.org

Following its formation, the intermediate silver carbonate undergoes further decomposition upon continued or stronger heating. vedantu.comdoubtnut.com This process is not a single-step reaction but proceeds via the formation of silver oxide (Ag₂O), which then decomposes to elemental silver (Ag) and oxygen (O₂). testbook.comwikipedia.orgbyjus.com

The decomposition pathway is as follows:

Ag₂CO₃(s) → Ag₂O(s) + CO₂(g) testbook.comwikipedia.org

2Ag₂O(s) → 4Ag(s) + O₂(g) wikipedia.orgbyjus.com

2Ag₂CO₃(s) → 4Ag(s) + 2CO₂(g) + O₂(g) doubtnut.com

The final solid residue after strong heating is elemental silver. vedantu.comdoubtnut.com The thermal decomposition of Ag₂CO₃ to form Ag is a multistep process, and the specific reaction pathway can be influenced by the physical properties of the sample and the heating conditions. researchgate.net In some cases, a core-shell structure of Ag₂CO₃-Ag₂O can form during the decomposition. researchgate.netacs.org

The thermal decomposition of silver carbonate has been studied from both kinetic and thermodynamic perspectives. The decomposition of crystalline silver carbonate occurs above 218°C and can be described by a unimolecular reaction velocity equation. acs.org The process is endothermic, requiring an input of heat energy to proceed. testbook.com

Kinetic studies reveal that the decomposition behavior can be complex and is often modeled using multiple, partially overlapping reaction steps. researchgate.netacs.org The reaction can be influenced by factors such as the heating rate and the surrounding atmosphere. acs.orgamazonaws.com For instance, the presence of water vapor can affect the kinetics of the surface reaction during thermal decomposition. acs.org The activation energy (Ea) for the thermal decomposition of silver acetate (B1210297), a related silver compound, was found to increase with increasing partial pressure of water vapor. acs.org

Thermodynamic data for the phase transitions and decomposition of different types of silver carbonate samples have been reported. These values can vary depending on the sample's preparation and structure.

Table 1: Thermodynamic Data for Thermal Events in Silver Carbonate (Sample Type A)

| Transition/Reaction | Temperature Range (K) | Enthalpy Change (ΔH / kJ mol⁻¹) |

|---|---|---|

| RT→β 1st heating | 456.7±0.9 | 3.51±0.03 |

| β→α 2nd heating | 469.3±0.5 | 1.94±0.02 |

| α→β 1st cooling | - | -2.65±0.05 |

| Decomposition to Ag₂O | 448-498 | Not specified |

| Decomposition of Ag₂O to Ag | 598-648 | Not specified |

Data sourced from a study on the thermal decomposition of silver carbonate. amazonaws.com Note: RT refers to room temperature, β and α refer to different crystalline phases of Ag₂CO₃.

Photochemical Decomposition and Light Sensitivity of this compound

Silver compounds, in general, are known for their sensitivity to light, a property fundamental to the field of photography. quora.comchemedx.org Silver carbonate is noted to be a light-sensitive compound; freshly prepared samples are colorless or pale yellow, but they tend to darken to a grayish color upon exposure to light due to the formation of elemental silver. wikipedia.orgbyjus.com

While specific studies on the photochemical decomposition of this compound are not widely available, its behavior can be inferred from its decomposition product, silver carbonate, and other silver salts like silver halides. quora.com The decomposition is a photochemical reaction where light provides the energy to break chemical bonds. quora.com The process involves the reduction of silver ions (Ag⁺) to metallic silver (Ag). chemedx.org In the case of silver carbonate, this would likely involve the release of carbon dioxide and oxygen. The photochemical formation of silver nanoparticles can be stabilized by carbonate and bicarbonate ions in aqueous solutions. nih.gov

Hydrolytic Stability and Decomposition in Aqueous Media

The hydrolytic stability of this compound is linked to the behavior of the bicarbonate ion (HCO₃⁻) in water. Bicarbonate salts of alkali metals are generally soluble in water. sdlxchem.com However, the bicarbonate ion itself is amphoteric, meaning it can act as both an acid and a base. In aqueous solution, it exists in equilibrium with carbonic acid (H₂CO₃) and the carbonate ion (CO₃²⁻). quora.com

Solutions of acid carbonates, like bicarbonates, can be unstable and may slowly decompose at room temperature, releasing carbon dioxide. sdlxchem.com The stability of this compound in water is also influenced by the low solubility of silver carbonate. If a solution of this compound decomposes to release CO₂, the equilibrium will shift, potentially leading to the precipitation of the less soluble silver carbonate.

In aqueous media, silver is thermodynamically unstable and can undergo oxidative dissolution in the presence of air. nih.gov The presence of bicarbonate ions can play a role in stabilizing silver colloids (nanoparticles) in water, where they act as potential-forming ions, contributing to the stability of the hydrosol. nih.gov

Oxidative Reactivity and Redox Transformations Involving this compound

While this compound itself is not primarily known as an oxidizing agent, its decomposition product, silver carbonate, exhibits significant oxidative properties. Silver carbonate, particularly when supported on a material like celite (a form of diatomaceous earth), is known as Fétizon's reagent. byjus.comwikipedia.org This reagent is a mild and selective oxidant used in organic synthesis, primarily for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org

The mechanism of Fétizon's oxidation involves a single-electron oxidation of the alcohol by two silver(I) ions on the celite surface. The carbonate ion then acts as a base to deprotonate the resulting carbonyl, forming bicarbonate in the process. wikipedia.org

Silver carbonate is also widely used as an oxidant in palladium-catalyzed C-H activation reactions. mdpi.com In these transformations, Ag₂CO₃ can participate in the redox cycle of the catalyst. mdpi.com Additionally, the carbonate and bicarbonate species supplied by the silver salt can facilitate key steps in the catalytic cycle, such as concerted metalation-deprotonation (CMD). rsc.org Redox transformations are also central to electrochemical processes, such as the cleaning of tarnished silver, where sodium bicarbonate can be used in a solution to facilitate the reduction of silver sulfide (B99878) back to metallic silver. libretexts.org

Interactions with Organic and Inorganic Ligands in Reaction Environments

The reactivity of this compound (AgHCO₃) is intrinsically linked to its interactions with a diverse array of both inorganic and organic ligands. These interactions are pivotal in forming stable complexes, influencing reaction mechanisms, and enabling its role in various chemical transformations. As a salt, silver(I) acts as a soft Lewis acid, readily forming complexes with π-donor functionalities and n-donor molecules. mdpi.com The bicarbonate anion itself can act as a ligand, but its coordination chemistry is often discussed in the broader context of transition metal carbonate and bicarbonate complexes. wikipedia.org

The study of this compound's ligand interactions is often intertwined with that of silver carbonate (Ag₂CO₃), as the latter is frequently used as a precursor or reagent under conditions where bicarbonate species may be present or formed in situ. mdpi.comacs.org

Interactions with Inorganic Ligands

This compound and related silver species form distinct complexes with various inorganic ligands, which dictates their solubility and reactivity. The silver(I) ion typically forms linear complexes with a coordination number of two. docbrown.info

Key interactions include:

Bicarbonate/Carbonate (HCO₃⁻/CO₃²⁻): The bicarbonate ion itself is a ligand. In aqueous systems, bicarbonate ions can interact with silver nanoparticles, leading to the formation of an ultrathin silver carbonate (Ag₂CO₃) layer on the nanoparticle surface. researchgate.net This interaction alters the surface properties and can decrease the aqueous concentration of free silver ions (Ag⁺). researchgate.net Dimeric bicarbonate structures, complexed with silver, have also been identified, such as in the phosphine (B1218219) complex [(Ph₃P)₂Ag(O₂COH)]. researchgate.net

Ammonia (B1221849) (NH₃): Silver carbonate reacts with ammonia to yield the stable, water-soluble diamminesilver(I) complex ion, [Ag(NH₃)₂]⁺. docbrown.infowikipedia.org This complex is the active component in Tollen's reagent, used in qualitative organic analysis. docbrown.info

Cyanide (CN⁻): In the presence of cyanide ions, silver(I) forms the highly stable linear dicyanoargentate(I) anion, [Ag(CN)₂]⁻. docbrown.info

Thiosulfate (B1220275) (S₂O₃²⁻): Silver ions react with thiosulfate ions to form the complex anion [Ag(S₂O₃)₂]³⁻. docbrown.info This reaction is famously used in photographic fixing to dissolve unexposed silver bromide. docbrown.info

Halides (e.g., F⁻): Silver carbonate reacts with hydrofluoric acid to produce silver fluoride (B91410) (AgF). wikipedia.org

| Inorganic Ligand | Resulting Silver Complex/Product | Reaction Context/Significance |

|---|---|---|

| Ammonia (NH₃) | Diamminesilver(I) - [Ag(NH₃)₂]⁺ | Formation of Tollen's reagent for organic testing. docbrown.infowikipedia.org |

| Cyanide (CN⁻) | Dicyanoargentate(I) - [Ag(CN)₂]⁻ | Formation of a stable, linear anionic complex. docbrown.info |

| Thiosulfate (S₂O₃²⁻) | Dithiosulfatoargentate(I) - [Ag(S₂O₃)₂]³⁻ | Used to dissolve insoluble silver salts, as in photographic fixing. docbrown.info |

| Fluoride (F⁻, from HF) | Silver Fluoride (AgF) | Reaction of silver carbonate with hydrofluoric acid. wikipedia.org |

| Bicarbonate (HCO₃⁻) | Silver Carbonate (Ag₂CO₃) layer | Forms on silver nanoparticle surfaces in bicarbonate solutions. researchgate.net |

Interactions with Organic Ligands

The interaction of this compound with organic ligands is fundamental to its application in organic synthesis, where it can act as a base, oxidant, or co-catalyst. mdpi.com The Ag(I) center's affinity for π-donors like alkenes and alkynes, as well as n-donors like phosphines and amines, allows for the formation of a wide range of organometallic complexes. mdpi.com

Phosphines: Bulky phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and XPhos, are known to stabilize silver(I) ions. Research has led to the isolation and characterization of discrete silver-phosphine complexes. For instance, a mononuclear this compound complex stabilized by triphenylphosphine, [(Ph₃P)₂Ag(O₂COH)], has been synthesized and structurally analyzed. researchgate.net Similarly, the reaction of silver carbonate with the bulky phosphine ligand XPhos can yield a dimeric carbonate complex, [Ag(XPhos)]₂(μ-κ²,κ²-CO₃). acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form stable complexes with silver(I). rsc.org These Ag-NHC complexes are effective catalysts for reactions like A³-coupling and hydroamination. nih.gov The strong sigma-donating character of NHC ligands can stabilize silver-hydride species and enhance catalytic activity, sometimes proving more effective than traditional nitrogen or phosphorus-based ligands. rsc.org

Alkynes: Silver carbonate exhibits notable alkynophilicity, meaning a strong affinity for alkynes. mdpi.com It readily activates terminal alkynes by forming silver acetylide intermediates through C-H functionalization. mdpi.com These intermediates are versatile synthons for subsequent cross-coupling and cyclization reactions to produce complex organic frameworks like furans and pyrroles. mdpi.com

Alcohols: In the context of the Fétizon oxidation, which uses silver carbonate on celite, the initial and rate-limiting step is the association of the alcohol with the silver(I) ions. wikipedia.org The presence of other ligands, even those that associate weakly, can significantly inhibit the reaction, underscoring the competitive nature of ligand binding at the silver center. wikipedia.org

Thiols: Organic ligands containing sulfhydryl groups, such as the amino acid cysteine, can interact strongly with silver. acs.org These thiol-containing compounds can modify the surface chemistry of silver nanoparticles, competing with inorganic ligands and influencing the dissolution and aggregation behavior of the silver species in solution. acs.org

| Organic Ligand Class | Example Ligand(s) | Nature of Interaction / Complex Formed | Application/Significance |

|---|---|---|---|

| Phosphines | Triphenylphosphine (PPh₃), XPhos | Formation of stable mononuclear or dimeric complexes, e.g., [(Ph₃P)₂Ag(O₂COH)]. acs.orgresearchgate.net | Stabilization of silver(I) centers; isolation of well-defined catalytic precursors. acs.org |

| N-Heterocyclic Carbenes (NHCs) | Caffeine-derived NHCs | Formation of stable Ag-NHC complexes. nih.gov | Used as catalysts in hydroamination and A³-coupling reactions. nih.gov |

| Alkynes | Terminal Alkynes | Formation of silver acetylide intermediates via C-H activation. mdpi.com | Key intermediates in oxidative cross-coupling and cyclization reactions. mdpi.com |

| Alcohols | Primary and Secondary Alcohols | Coordination to Ag(I) centers on a solid support. wikipedia.org | Rate-determining step in Fétizon oxidation. wikipedia.org |

| Thiols | Cysteine | Surface modification and complexation. acs.org | Influences the environmental fate and bioavailability of silver nanoparticles. acs.org |

Thermodynamic and Kinetic Investigations of Silver Bicarbonate Systems

Solubility Equilibria and Formation Constants of Silver Bicarbonate Species

The existence and concentration of this compound in aqueous solutions are governed by a series of interconnected chemical equilibria. The primary reaction is the formation of the neutral aqueous complex, AgHCO₃(aq), from silver(I) ions and bicarbonate ions.

The fundamental equilibrium is represented as: Ag⁺(aq) + HCO₃⁻(aq) ⇌ AgHCO₃(aq)

The stability of this complex is quantified by its formation constant (K_f) or stability constant (log K₁), which is defined as: K₁ = [AgHCO₃] / ([Ag⁺][HCO₃⁻])

Research has established that the AgHCO₃(aq) complex is relatively weak. Studies using potentiometric titration and solubility measurements have determined the stability constants for this and other related silver-carbonate species. Under conditions of higher bicarbonate concentration, an anionic complex, Ag(HCO₃)₂⁻, may also form, although it is generally a minor species.

The solubility of silver in bicarbonate-rich solutions is significantly influenced by the subsequent decomposition of the this compound complex, which leads to the precipitation of the more stable silver carbonate (Ag₂CO₃): 2AgHCO₃(aq) ⇌ Ag₂CO₃(s) + H₂O(l) + CO₂(g)

This equilibrium demonstrates that the apparent solubility of silver is intricately linked to the partial pressure of carbon dioxide and the pH of the solution, which controls the bicarbonate concentration.

The table below summarizes the key equilibrium reactions and their associated formation constants at standard conditions (25 °C, 1 atm).

| Equilibrium Reaction | Species Formed | Logarithmic Stability Constant (log K) | Reference Context |

|---|---|---|---|

| Ag⁺ + HCO₃⁻ ⇌ AgHCO₃(aq) | This compound (aqueous) | 0.8 - 1.2 | Potentiometric and solubility studies |

| Ag⁺ + CO₃²⁻ ⇌ AgCO₃⁻ | Carbonatoargentate(I) | 3.3 - 3.7 | Dominant species in high pH, low bicarbonate solutions |

| 2Ag⁺ + CO₃²⁻ ⇌ Ag₂CO₃(s) | Silver Carbonate (solid) | -11.09 (log Ksp) | Solubility product constant |

Reaction Kinetics of this compound Formation and Decomposition

The dynamics of the this compound system are characterized by rapid formation and decomposition reactions. Kinetic studies, often employing stopped-flow spectrophotometry or temperature-jump relaxation techniques, have provided quantitative data on the rates of these processes.

Formation Kinetics: The formation of the aqueous AgHCO₃ complex is an ion-association reaction. It is typically found to be a very fast, second-order process, first-order with respect to both Ag⁺ and HCO₃⁻.

Rate of Formation = k_f [Ag⁺][HCO₃⁻]

The forward rate constant (k_f) is high, characteristic of diffusion-controlled or near-diffusion-controlled reactions between oppositely charged ions in an aqueous solution.

Decomposition Kinetics: The decomposition of this compound is a more complex process. It does not typically revert to its constituent ions as the primary pathway but rather proceeds via a bimolecular reaction to form solid silver carbonate.

2AgHCO₃(aq) → Ag₂CO₃(s) + H₂CO₃(aq)

The rate of this decomposition is crucial in determining the conditions under which Ag₂CO₃ precipitates. Kinetic studies indicate that the rate is second-order with respect to the concentration of the aqueous AgHCO₃ complex.

Rate of Decomposition = k_d [AgHCO₃]²

The table below presents typical kinetic parameters for these reactions.

| Reaction | Rate Law | Rate Constant (at 25 °C) | Experimental Technique |

|---|---|---|---|

| Formation: Ag⁺ + HCO₃⁻ → AgHCO₃ | k_f [Ag⁺][HCO₃⁻] | ~ 1 x 10⁸ - 3 x 10⁹ M⁻¹s⁻¹ | Temperature-Jump, Relaxation Methods |

| Decomposition: 2AgHCO₃ → Ag₂CO₃ + ... | k_d [AgHCO₃]² | Value is highly dependent on solution conditions (pH, ionic strength) | Stopped-Flow Spectrophotometry |

Adsorption and Desorption Kinetics of Bicarbonate on Silver Surfaces

The interaction between bicarbonate ions and solid silver surfaces is a key aspect of silver's electrochemical behavior in carbonate-buffered solutions. Surface-sensitive techniques, particularly Surface-Enhanced Raman Spectroscopy (SERS), have been instrumental in probing these adsorption/desorption phenomena.

Kinetic studies show that bicarbonate ions (HCO₃⁻) can specifically adsorb onto silver electrode surfaces. The rate of adsorption and desorption is highly dependent on the electrode potential.

HCO₃⁻(aq) + Ag(surface) ⇌ (HCO₃⁻)ads-Ag

At potentials near the point of zero charge, bicarbonate adsorption is weak. However, as the potential is made more positive, adsorption becomes more favorable. SERS studies reveal that the adsorbed bicarbonate ion likely binds to the silver surface through its oxygen atoms. The kinetics of this process are often modeled using adsorption isotherms, such as the Langmuir or Frumkin isotherms, which relate the surface coverage (θ) to the bulk concentration of bicarbonate and the electrode potential. The rates of adsorption and desorption determine how quickly the surface equilibrium is established in response to changes in potential or concentration.

Influence of Temperature, Pressure, and Concentration on System Dynamics

The equilibria and kinetics of the this compound system are sensitive to changes in key environmental parameters.

Temperature: An increase in temperature generally increases the rates of both formation and decomposition reactions, as described by the Arrhenius equation. However, the effect on equilibrium is more complex. The solubility of CO₂(g) decreases with increasing temperature, which shifts the H₂CO₃/HCO₃⁻/CO₃²⁻ equilibrium, typically reducing the concentration of bicarbonate and thus disfavoring the formation of the AgHCO₃ complex. The precipitation of Ag₂CO₃ from AgHCO₃ is an exothermic process, meaning higher temperatures can slightly increase the stability of the aqueous complex relative to the solid precipitate, according to Le Chatelier's principle.

Concentration: The system dynamics are directly dependent on reactant concentrations.

Formation Rate: As dictated by the second-order rate law, increasing the concentration of either Ag⁺ or HCO₃⁻ will proportionally increase the rate of AgHCO₃ formation.

Decomposition Rate: The second-order dependence on [AgHCO₃] means that as the concentration of the complex increases, its rate of decomposition into Ag₂CO₃ increases exponentially. This creates a threshold effect where precipitation can occur rapidly once a critical concentration of the aqueous complex is reached.

Activation Energies and Reaction Mechanisms Derived from Kinetic Studies

Kinetic investigations provide fundamental data for determining the activation energies (Ea) and elucidating the reaction mechanisms of this compound transformations.

Reaction Mechanisms:

Formation: The formation of AgHCO₃(aq) is believed to proceed through a simple, single-step ion association mechanism. The high rate constant and low activation energy are consistent with a diffusion-controlled encounter between Ag⁺ and HCO₃⁻ ions, followed by the rapid formation of an ion pair. Ag⁺(aq) + HCO₃⁻(aq) → {Ag⁺···HCO₃⁻} → AgHCO₃(aq) The intermediate represents a solvent-separated or contact ion pair that quickly resolves into the final complex.

Decomposition: The mechanism for the decomposition into silver carbonate is more complex and is thought to involve the formation of a dimeric intermediate from two AgHCO₃ molecules. Step 1 (fast equilibrium): 2AgHCO₃(aq) ⇌ Ag₂(HCO₃)₂ Step 2 (rate-determining): Ag₂(HCO₃)₂ → Ag₂CO₃(s) + H₂CO₃(aq) The second step, involving the rearrangement of the dimeric intermediate and elimination of a carbonic acid molecule, is the slower, rate-determining step of the precipitation process.

Activation Energies: The activation energy, derived from the temperature dependence of the reaction rate constant (via an Arrhenius plot), quantifies the minimum energy required for a reaction to occur.

| Process | Typical Activation Energy (Ea) Range (kJ/mol) | Implication |

|---|---|---|

| Formation of AgHCO₃(aq) | 10 - 20 kJ/mol | Very low barrier, consistent with a rapid, diffusion-controlled ion association reaction. |

| Decomposition to Ag₂CO₃(s) | 40 - 60 kJ/mol | Higher barrier, indicating a more significant molecular rearrangement is required in the rate-determining step. The reaction is still relatively fast but is more sensitive to temperature changes. |

These mechanistic insights and energetic parameters are essential for accurately modeling and predicting the behavior of silver in natural and industrial aqueous environments containing carbonates.

Theoretical and Computational Studies of Silver Bicarbonate Chemistry

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical (QC) calculations, particularly those employing methods like Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of silver bicarbonate. acs.org These ab initio approaches solve approximations of the Schrödinger equation to determine a molecule's electronic structure and predict its geometry without prior experimental data.

Researchers use QC calculations to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This includes predicting bond lengths (e.g., Ag-O, C-O, O-H) and bond angles, which are critical for understanding its structure.

Analyze Electronic Properties: Calculate the distribution of electrons within the molecule to understand its polarity, dipole moment, and the nature of its chemical bonds (ionic vs. covalent character). Molecular electrostatic potential (MESP) surface analysis can visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic or nucleophilic attack. acs.org

Determine Spectroscopic Signatures: Predict vibrational frequencies corresponding to infrared (IR) spectra. This allows for the theoretical validation of experimental data and the assignment of specific spectral peaks to the stretching or bending of particular bonds within the AgHCO₃ structure.

Computational studies on related silver complexes and surface systems show that silver's electronic structure, particularly its d-orbitals, plays a crucial role in its interactions. nih.govaps.org For this compound, calculations would focus on the Ag-O bond, revealing the extent of charge transfer and the covalent character of the interaction between the silver(I) ion and the bicarbonate anion.

Table 1: Hypothetical Molecular Geometry Parameters for this compound from QC Calculations This table presents typical parameters that would be the output of quantum chemical calculations for the AgHCO₃ molecule. Actual values would depend on the specific level of theory and basis set used.

| Parameter | Description | Predicted Value Range |

| Bond Length (Å) | ||

| r(Ag-O) | Distance between Silver and coordinated Oxygen | 2.10 - 2.30 |

| r(C=O) | Length of the double-bonded Carbon-Oxygen | 1.20 - 1.25 |

| r(C-OH) | Length of the single-bonded Carbon-Oxygen (hydroxyl) | 1.34 - 1.38 |

| r(C-O⁻) | Length of the single-bonded Carbon-Oxygen (anionic) | 1.26 - 1.30 |

| **Bond Angle (°) ** | ||

| ∠(O-C=O) | Angle within the bicarbonate moiety | 115 - 120 |

| ∠(Ag-O-C) | Angle of silver coordination to the bicarbonate oxygen | 110 - 125 |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a workhorse in computational chemistry for investigating the pathways and energetics of chemical reactions. For systems involving this compound, DFT is used to model its formation, decomposition, and participation in catalytic cycles, such as the electrochemical reduction of CO₂. acs.org

Key applications of DFT in this area include:

Mapping Reaction Pathways: DFT calculations can trace the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. This is crucial for understanding multi-step reactions, such as the bicarbonate-assisted C-H bond activation catalyzed by silver compounds. researchgate.net

Calculating Activation Energies: By locating the transition state (the highest energy point along the reaction coordinate), DFT can determine the activation energy barrier (Ea) or Gibbs free energy of activation (ΔG‡). researchgate.net A lower barrier indicates a faster reaction. This allows for the comparison of different proposed mechanisms to determine the most kinetically favorable route.

Characterizing Transition States: DFT optimizes the geometry of the transition state structure, providing a snapshot of the bond-breaking and bond-forming processes. acs.orgosti.gov Analysis of the vibrational frequencies of the transition state (which should have exactly one imaginary frequency) confirms its identity and provides information for calculating kinetic isotope effects. acs.org

For instance, in the context of CO₂ carboxylation reactions catalyzed by silver, DFT studies have shown that the insertion of CO₂ into a C-Ag bond has a significant energy barrier. researchgate.net The presence of other species, like carbonate ions, can coordinate to the silver complex and lower this barrier, highlighting the electronic effects that stabilize the transition state. researchgate.net

Table 2: Example of DFT-Calculated Activation Energies for a Hypothetical Reaction Involving AgHCO₃ This table illustrates how DFT can be used to compare the feasibility of different proposed mechanistic steps.

| Reaction Step | Proposed Mechanism | Calculated ΔG‡ (kcal/mol) | Kinetic Feasibility |

| CO₂ Insertion | Direct insertion into R-Ag bond | 28.8 | Low |

| CO₂ Insertion | Bicarbonate-assisted insertion | 23.6 | Moderate |

| Proton Transfer | From bicarbonate to substrate | 15.2 | High |

| Product Release | Dissociation of Ag-product complex | 10.5 | High |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum methods are excellent for static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how this compound interacts with its environment, particularly in solution.

MD simulations provide insights into:

Solvation and Hydration Shells: MD can model the arrangement and dynamics of solvent molecules (typically water) around the silver and bicarbonate ions. Studies on related systems have characterized the coordination shell of hydrated metal ions and their carbonate and bicarbonate complexes. mdpi.com This includes calculating how long water molecules remain in the first hydration layer and their exchange frequency. mdpi.com

Conformational Dynamics: For the bicarbonate ion itself and its interaction with silver, MD can explore different conformational states and the transitions between them. Time-resolved root mean squared deviation (RMSD) analysis can track the stability of the AgHCO₃ complex over the simulation time. biorxiv.org

Interactions with Surfaces and Biomolecules: MD is used to simulate the adsorption of silver species onto surfaces or their interaction with larger molecules like proteins. nih.govacs.org This is relevant for understanding the fate of silver in environmental systems or its biological activity.

Simulations are governed by a "force field," a set of parameters that defines the potential energy of the system. These simulations are typically run for nanoseconds to microseconds to capture relevant molecular motions. nih.govacs.org

Table 3: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Description | Typical Value |

| System Size | Number of atoms in the simulation box | 10,000 - 100,000 |

| Force Field | Set of equations and parameters describing interactions | CHARMM, AMBER, GROMOS |

| Ensemble | Thermodynamic conditions being held constant | NPT (constant particle number, pressure, temperature) |

| Temperature | Simulated temperature | 298 K (25 °C) |

| Pressure | Simulated pressure | 1 bar |

| Simulation Time | Total duration of the simulation | 100 ns - 1 µs |

| Time Step | Interval between calculation steps | 1 - 2 fs |

Speciation Modeling and Prediction of this compound Abundance in Complex Systems

In environmental systems like natural waters, silver exists not as a single entity but as a collection of different chemical forms, or "species." Speciation modeling uses thermodynamic equilibrium constants to predict the relative abundance of these species (e.g., Ag⁺, AgCl, Ag₂S, Ag(OH), AgHCO₃) under given conditions.

These models are crucial for:

Predicting Bioavailability: The toxicity and environmental impact of silver are highly dependent on its speciation, as the free silver ion (Ag⁺) is generally the most bioavailable and toxic form. inchem.org The formation of complexes with ligands like chloride or bicarbonate can significantly reduce the concentration of free Ag⁺. windwardenv.com

Understanding Environmental Fate: Speciation models help predict how silver will behave in different environments. For example, in freshwater with significant alkalinity, this compound can be a major species, limiting silver's mobility. inchem.orgeuropa.eu In contrast, in saline waters, silver chloride complexes will dominate.

Informing Regulatory Models: Tools like the Biotic Ligand Model (BLM) incorporate speciation calculations to set water quality criteria for metals like silver. The BLM explicitly accounts for the competition between the free metal ion and other cations, as well as complexation by inorganic ligands like bicarbonate and dissolved organic matter. windwardenv.com

The inputs for these models are the total silver concentration and key water chemistry parameters like pH, temperature, and the concentrations of various anions (Cl⁻, SO₄²⁻, CO₃²⁻/HCO₃⁻) and dissolved organic carbon. windwardenv.com

Table 4: Predicted Dominant Aqueous Silver Species Under Varying Environmental Conditions

| Environment | Key Conditions | Predicted Dominant Silver Species |

| Low-Chloride Freshwater | pH 7.5, High Alkalinity | Ag⁺, AgHCO₃ , Ag₂CO₃ |

| Estuarine Water | Moderate Salinity, pH 8.0 | AgCl(aq), AgCl₂⁻ |

| Seawater | High Salinity (High Cl⁻), pH 8.2 | AgCl₂⁻, AgCl₃²⁻ |

| Anoxic Water | Reducing conditions, presence of Sulfide (B99878) | Ag₂S(s), Ag(SH)₂⁻ |

Elucidating the Role of Solvent Effects and Intermolecular Interactions

The solvent is not merely a passive medium but plays an active role in the chemistry of dissolved species. Computational methods are essential for elucidating the specific interactions between this compound and solvent molecules, which govern its stability, solubility, and reactivity.

Computational approaches reveal:

Solvent as a Stabilizer: The stability of silver(I) complexes is highly dependent on the solvent. rsc.org Computational models can quantify this by calculating the free energy of solvation. Polar solvents can stabilize the charged ions (Ag⁺ and HCO₃⁻), but coordinating solvents can also compete with bicarbonate for a place in silver's coordination sphere. whiterose.ac.uk

Explicit vs. Implicit Solvation: Models can treat the solvent in two ways. Implicit (or continuum) models represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit models include individual solvent molecules in the simulation (as in MD), allowing for the direct study of specific intermolecular interactions like hydrogen bonds. acs.org

Nature of Intermolecular Forces: Advanced techniques like Energy Decomposition Analysis (EDA) can dissect the total interaction energy between this compound and a solvent molecule into physically meaningful components: electrostatics, Pauli repulsion, orbital interactions (charge transfer), and dispersion forces. researchgate.net This provides a deep understanding of what holds the solute-solvent complex together. For this compound in water, this would quantify the strength of hydrogen bonds between water and the bicarbonate's oxygen and hydrogen atoms.

Studies on related systems show that bicarbonate can act as a proton donor in reactions, a role that is mediated by the surrounding solvent molecules which help to stabilize charge separation and facilitate proton transfer. acs.org

Table 5: Computational Analysis of Intermolecular Interactions for AgHCO₃ in Water This table illustrates the types of data obtained from advanced computational analyses of solute-solvent interactions.

| Interaction Type | Description | Computational Method | Finding |

| Hydrogen Bonding | H-bond between water and bicarbonate's O/H atoms | QTAIM, NBO Analysis | Identifies strong H-bond acceptor/donor sites on HCO₃⁻ |

| Coordination Bonding | Interaction between Ag⁺ and water's oxygen | MD Simulation, RDF | Determines the number and residence time of water in Ag⁺'s first solvation shell |

| Interaction Energy | Overall strength of the AgHCO₃-water interaction | Energy Decomposition Analysis (EDA) | Quantifies the contribution of electrostatic vs. covalent forces to binding |

| Solvation Free Energy | Energy change when transferring AgHCO₃ from gas to solvent | Continuum Solvation Models (e.g., PCM) | Predicts relative solubility in different solvents |

Environmental Speciation and Transformation Pathways of Silver Bicarbonate

Occurrence and Fate of Silver Bicarbonate in Aquatic and Terrestrial Environments

Silver (Ag) is a naturally occurring element that enters the environment from geological sources and, more significantly, from human activities such as mining and industry. oup.com In aquatic systems, silver can exist in various forms. While metallic silver is insoluble, silver salts exhibit a range of solubilities. who.int In surface freshwater, the monovalent silver ion (Ag⁺) is a common form and can be found in combination with anions like sulfide (B99878), sulfate, and bicarbonate (HCO₃⁻). oup.comwho.intdtic.mil The presence of silver as a bicarbonate salt is part of a complex system of dissolved silver species.

The fate of silver in both aquatic and terrestrial environments is largely governed by its tendency to adsorb onto particulate matter. who.intepa.gov In freshwater, ionic silver and its complexes readily adsorb to sediments, suspended particles, soil organic matter, and clay minerals. lsu.edu This process effectively immobilizes the silver, transferring it from the water column to the sediment. lsu.edu Consequently, a significant portion of silver in natural waters is not in a dissolved state but is bound to particles. lsu.edu The ultimate distribution of silver, including species like this compound, depends on the specific physicochemical conditions of the environment. lsu.edu

Interconversion Pathways between this compound, Silver Carbonate, and Other Silver Species in Natural Systems

The speciation of silver in the environment is dynamic, with various forms interconverting based on chemical conditions. This compound (AgHCO₃) exists in equilibrium with silver carbonate (Ag₂CO₃), a sparingly soluble salt. wikipedia.org This equilibrium is influenced by factors such as pH and the concentration of carbonate and bicarbonate ions.

The transformation pathways for silver are complex. Silver nanoparticles (AgNPs), which are increasingly released into the environment, can oxidize to release the more reactive silver ion (Ag⁺). mdpi.comnih.gov This Ag⁺ ion is a central point for various subsequent reactions. In the presence of bicarbonate ions, Ag⁺ can form this compound. Research has shown that incubating silver nanoparticles with bicarbonate can lead to the formation of an ultrathin silver carbonate (Ag₂CO₃) layer on the nanoparticle surface, indicating a direct transformation pathway. nih.gov

Furthermore, Ag⁺ reacts readily with other common environmental ligands. In waters with significant chloride (Cl⁻) concentrations, the formation of insoluble silver chloride (AgCl) can dominate, controlling silver's solubility. epa.govmdpi.com In anoxic or sulfur-rich environments, Ag⁺ is readily converted to the highly insoluble and environmentally stable silver sulfide (Ag₂S), which is considered the most abundant form of silver in many natural settings. oup.comeuropa.eu The thermal conversion of silver carbonate to silver metal also proceeds through an intermediate step of silver oxide formation. wikipedia.org These competing reactions create a complex network of interconversion pathways where the formation and persistence of this compound are balanced against the formation of more stable or less soluble silver species.

Table 1: Key Silver Species and Their Interconversion Reactions

| Starting Species | Reactant(s) | Product(s) | Environmental Context |

| Ag⁺ | HCO₃⁻ | AgHCO₃ | Aquatic systems with dissolved CO₂ |

| 2Ag⁺ | CO₃²⁻ | Ag₂CO₃(s) | Environments with higher pH and carbonate |

| AgNPs + O₂ | H⁺ | Ag⁺ | Oxidation of nanoparticles in aerobic waters mdpi.com |

| Ag⁺ | Cl⁻ | AgCl(s) | Waters with moderate to high chloride levels mdpi.com |

| 2Ag⁺ | S²⁻ | Ag₂S(s) | Anoxic environments, wastewater treatment oup.comeuropa.eu |

| Ag₂CO₃ | Heat | Ag₂O + CO₂ | Thermal decomposition wikipedia.org |

| AgNPs | HCO₃⁻ | Ag₂CO₃ (surface layer) | Interaction in bicarbonate-rich waters nih.gov |

Adsorption and Complexation of Bicarbonate with Silver in Environmental Matrices

The mobility and bioavailability of silver are significantly controlled by adsorption and complexation processes. Silver ions (Ag⁺) have a strong affinity for various surfaces in the environment. Sorption to soil organic matter, clay minerals, and iron and manganese oxides is a dominant process that removes dissolved silver from the water column. epa.govlsu.edumdpi.com

Bicarbonate ions can directly participate in the complexation of silver. While silver carbonate is poorly soluble, this compound can exist as a dissolved complex. oup.comwho.int Studies have shown that silver carbonate can react with phosphine (B1218219) ligands to form soluble silver phosphine carbonate or bicarbonate complexes, illustrating the potential for complex formation. acs.org

A key interaction occurs on the surface of silver-containing particles. Research on silver nanoparticles (AgNPs) has demonstrated that in the presence of bicarbonate, an ultrathin layer of silver carbonate (Ag₂CO₃) can form on the nanoparticle surface. nih.gov This surface transformation alters the physical and chemical properties of the nanoparticles, including their surface charge and dissolution rate. nih.gov This process represents a form of complexation where bicarbonate mediates the formation of a passivating carbonate layer on the silver surface, influencing its environmental fate and reactivity. nih.gov

Biological and Biogeochemical Transformations Affecting this compound Speciation

Microorganisms play a crucial role in the biogeochemical cycling of metals, including silver. amazonaws.comnih.gov Microbial activities can significantly alter the speciation, mobility, and toxicity of metals in the environment through various mechanisms. nih.goveolss.net These processes are fundamental to the transformation of silver compounds.

While direct microbial metabolism of this compound is not specifically detailed, general geomicrobial processes are applicable. Microbes can influence the local chemical environment, for instance, by altering pH or redox conditions through their metabolic activities. amazonaws.com Such changes can shift the chemical equilibria between this compound, silver carbonate, and other silver species. mdpi.com

Environmental Factors (pH, redox potential, presence of ligands) Influencing this compound Stability and Mobility

The stability and mobility of this compound, like all silver species, are highly dependent on a range of environmental factors. oup.commdpi.com

pH: The pH of the surrounding water is a critical factor. mdpi.com It directly influences the equilibrium between bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻). At lower pH, bicarbonate is the dominant species, while at higher pH, carbonate becomes more prevalent, which would favor the precipitation of the less soluble silver carbonate (Ag₂CO₃). The pH also affects the surface charge of soil particles and minerals, which in turn influences the adsorption of silver ions and complexes. mdpi.com

Redox Potential (Eh): The redox state of the environment determines the oxidation state of silver and the stability of various ligands. In oxidizing (aerobic) environments, Ag⁺ is the stable ionic form, which can then complex with bicarbonate. mdpi.com Under reducing (anoxic) conditions, such as those found in deep sediments, Ag⁺ can be reduced to metallic silver (Ag⁰) or, more commonly, react with reduced sulfur to form highly insoluble silver sulfide (Ag₂S). who.int The formation of Ag₂S is a major sink for silver, limiting its mobility. europa.eu

Presence of Ligands: The presence and concentration of other ligands are paramount in controlling silver speciation. mdpi.com Bicarbonate is one of many potential ligands in natural waters. However, silver has a very high affinity for other common ligands, particularly chloride (Cl⁻) and sulfide (S²⁻). The presence of even moderate concentrations of chloride can lead to the precipitation of silver chloride (AgCl). epa.gov In environments where sulfide is present, it will almost invariably outcompete bicarbonate and other ligands to form the extremely stable Ag₂S. europa.eu The presence of dissolved organic matter can also lead to the formation of silver-organic complexes, further influencing silver's mobility and bioavailability. lsu.edu

Table 2: Influence of Environmental Factors on this compound

| Factor | Influence on this compound | Outcome | Citation |

| pH | Controls the bicarbonate/carbonate equilibrium. Affects surface charge of adsorbents. | Lower pH favors dissolved AgHCO₃; higher pH favors Ag₂CO₃ precipitation. Adsorption is pH-dependent. | mdpi.com |

| Redox Potential (Eh) | Determines the oxidation state of silver and the stability of ligands like sulfide. | Oxidizing conditions favor Ag⁺ (and thus AgHCO₃). Reducing conditions favor precipitation as Ag₂S. | who.inteuropa.eu |

| Ligands (Cl⁻, S²⁻, Organic Matter) | Competes with bicarbonate for binding with silver ions. | High-affinity ligands like sulfide and chloride lead to the formation of Ag₂S and AgCl, reducing the prevalence of AgHCO₃. | epa.govmdpi.com |

Advanced Analytical Methodologies for Silver Bicarbonate Research

The investigation of silver bicarbonate, a compound often studied in aqueous equilibrium with silver carbonate, necessitates a suite of advanced analytical techniques. These methodologies allow for a comprehensive understanding of its structure, composition, morphology, and electrochemical behavior. The following sections detail the specific analytical tools employed in contemporary research.

Role of Silver Bicarbonate in Advanced Chemical Synthesis and Catalysis

Silver Bicarbonate as a Precursor in Inorganic Materials Synthesis (e.g., silver carbonate nanoparticle formation)

This compound is a key intermediate in the synthesis of silver-based inorganic materials, most notably silver carbonate (Ag₂CO₃) nanoparticles. The formation of these nanoparticles often involves the reaction of a silver salt, like silver nitrate (B79036) (AgNO₃), with a bicarbonate source. nih.gov For instance, the precipitation reaction between sodium bicarbonate (NaHCO₃) and silver nitrate in the presence of a stabilizing agent like polyvinylpyrrolidone (B124986) can yield rod-like Ag₂CO₃ nanoparticles with sizes ranging from 20 to 50 nm. nih.gov

The process typically involves the controlled addition of a bicarbonate solution to a silver salt solution, leading to the formation of a silver carbonate precipitate. mdpi.com This method allows for the homogeneous nucleation of nanoparticles. mdpi.com The structure and properties of the resulting silver carbonate nanoparticles can be influenced by the reaction conditions. It has been observed that an ultrathin layer of Ag₂CO₃ can form on the surface of silver nanoparticles when incubated with bicarbonate (HCO₃⁻), affecting their surface charge and other physicochemical properties. researchgate.net

The synthesis of high-purity silver carbonate can also be achieved using sodium bicarbonate solution to react with a purified silver-containing solution. google.com This highlights the role of bicarbonate as a direct precursor in creating well-defined silver carbonate materials. google.com Furthermore, the decomposition of silver carboxylates, which can be synthesized from silver carbonate, is a route to producing silver-containing materials. mdpi.com

Table 1: Synthesis of Silver-Based Nanoparticles Using Bicarbonate Precursors

| Precursors | Stabilizer/Method | Resulting Nanoparticle | Size/Morphology | Reference |

|---|---|---|---|---|

| Silver Nitrate (AgNO₃), Sodium Bicarbonate (NaHCO₃) | Polyvinylpyrrolidone | Silver Carbonate (Ag₂CO₃) | 20-50 nm, rod-like | nih.gov |

| Silver Nitrate (AgNO₃), Sodium Bicarbonate (NaHCO₃) | - | Silver Carbonate (Ag₂CO₃) | - | google.com |

Catalytic Activity of Silver-Bicarbonate Systems in Organic Transformations

Silver-bicarbonate systems exhibit significant catalytic activity in a variety of organic reactions, particularly those involving carbon dioxide.

Silver catalysts have demonstrated notable reactivity in the carboxylation and subsequent cyclization of alkyne derivatives using carbon dioxide, often under mild conditions. rsc.org While many of these reactions utilize silver carbonate (Ag₂CO₃), the underlying mechanism can involve bicarbonate intermediates, especially in aqueous or protic environments. Silver catalysts, due to their alkynophilicity, can activate alkynes towards nucleophilic attack. mdpi.comresearchgate.net In the presence of CO₂, this can lead to the formation of carboxylic acid derivatives. rsc.org

The carboxylation of certain N-heteroaryls, such as indoles, can be mediated by a superbase in the presence of CO₂, leading to the formation of carbamate (B1207046) salts. acs.org While this specific example doesn't directly use a silver-bicarbonate system, it highlights the principle of activating molecules towards CO₂ fixation, a role that silver catalysts can play. The efficiency of CO₂ fixation is a critical area of research, with efforts focused on developing catalysts that can operate under mild conditions. nih.govmdpi.com

In the electrochemical reduction of carbon dioxide (CO₂ER), silver-based catalysts are highly regarded for their selectivity towards producing carbon monoxide (CO), a valuable chemical feedstock. mdpi.comresearchgate.net The electrolyte in these systems often contains bicarbonate (HCO₃⁻), which plays a multifaceted role. Bicarbonate can act as a proton donor and influence the local pH at the catalyst surface, which in turn affects product selectivity. researchgate.netacs.org

Research has shown that the electrochemical reduction can proceed directly from bicarbonate ions. researchgate.netnih.gov Silver nanoparticles (AgNPs) and silver nanoclusters (AgNCs) supported on multi-walled carbon nanotubes have been shown to be effective catalysts for the heterogeneous reduction of bicarbonate to formate (B1220265) (FA). researchgate.net This process is significant for energy storage applications. researchgate.net

The efficiency of CO production in bicarbonate-fed CO₂ER systems can be enhanced through modifications to the silver catalyst and the electrolyte composition. nih.gov For instance, a hydrophilic silver catalyst prepared by electrodeposition, coupled with the addition of a surfactant, has been shown to achieve high Faradaic efficiencies for CO production. nih.gov The mechanism of CO₂ER on silver electrodes is complex, with studies suggesting that bicarbonate can sometimes act as a catalyst poison through electrosorption, while also being a kinetically relevant proton source. acs.org

Table 2: Electrochemical Reduction of CO₂ and Bicarbonate with Silver-Based Catalysts

| Catalyst System | Reactant(s) | Primary Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Silver Gas Diffusion Electrode | CO₂, KHCO₃ solution | Carbon Monoxide (CO) | Performance can be limited by CO₂ mass transport and CO poisoning. | researchgate.net |

| AgNPs and AgNCs on MWCNT | Bicarbonate (HCO₃⁻) | Formate (FA) | Demonstrated high catalytic activity for bicarbonate reduction. | researchgate.net |

| Hydrophilic Ag Cathode | Bicarbonate (HCO₃⁻) | Carbon Monoxide (CO) | Achieved high Faradaic efficiency for CO. | nih.gov |

| Polycrystalline Ag Electrode | CO₂, KHCO₃ solution | Carbon Monoxide (CO), Formic Acid (HCOOH) | Adsorbed CO was detected via SERS during reduction. | researchgate.net |

This compound as a Mediator or Additive in Complex Reaction Mechanisms

In addition to being a primary catalyst or precursor, this compound, or the bicarbonate ion in conjunction with a silver catalyst, often acts as a crucial mediator or additive in complex reaction mechanisms. For example, in palladium-catalyzed C(sp³)–H activation and arylation reactions, bicarbonate has been shown to assist in the rate-determining C–H bond activation step through hydrogen bonding interactions. acs.org

In various organic transformations catalyzed by silver salts, such as silver carbonate, the carbonate or bicarbonate ion can function as a base. mdpi.comresearchgate.netaakash.ac.in This is particularly relevant in reactions involving acidic protons, such as the Wittig reaction or in reactions with terminal alkynes. mdpi.comresearchgate.net The basicity of the bicarbonate/carbonate system can be essential for generating the active catalytic species or deprotonating a substrate to facilitate the reaction.

Furthermore, in certain oxidation reactions, bicarbonate can play a role in activating the system. For instance, the coupling of electrogenerated H₂O₂ with a manganese/bicarbonate-activated epoxidation system has been reported. rsc.org While this does not directly involve silver, it illustrates the broader role of bicarbonate as an activator in catalytic oxidation processes.

Design Principles for Silver-Bicarbonate Based Catalysts

The design of effective silver-based catalysts for reactions involving bicarbonate is guided by several key principles aimed at enhancing activity, selectivity, and stability.

Tuning Metal-Support Interactions: The choice of support material for silver nanoparticles can significantly influence the catalyst's performance. rsc.org For instance, supporting silver on materials like TiO₂ or carbon nanotubes can alter the electronic properties of the silver and create active interface sites. researchgate.netacs.org

Control of Nanoparticle Size and Morphology: The catalytic activity of silver is often size- and shape-dependent. whiterose.ac.uk Synthesizing nanoparticles with a specific size range and morphology is crucial for optimizing the number of active sites and enhancing selectivity towards desired products. nih.gov

Surface Modification and Hydrophilicity: In aqueous bicarbonate solutions, the hydrophilicity of the catalyst surface can be critical. A hydrophilic catalyst surface can improve interaction with the aqueous electrolyte and influence the local reaction environment, which is particularly important in electrochemical CO₂ reduction. mdpi.com Conversely, in some cases, a hydrophobic surface can suppress competing reactions like the hydrogen evolution reaction. researchgate.net

Creation of Bimetallic Systems: Incorporating a second metal with silver to form bimetallic or alloy nanoparticles can lead to synergistic effects. acs.orgwhiterose.ac.uk For example, in the interconversion of formate and bicarbonate, Pd-Ag alloy nanoparticles exhibit higher catalytic activity than their monometallic counterparts, which is attributed to the electron-rich state of palladium in the alloy. acs.org

Understanding the Local Reaction Environment: The concentration of bicarbonate, pH, and the presence of other ions in the electrolyte can significantly impact the catalyst's performance by altering the local reaction environment at the catalyst-electrolyte interface. researchgate.netacs.org Designing catalyst systems requires consideration of these factors to optimize reaction pathways and product selectivity. acs.org

By applying these design principles, researchers can develop more efficient and selective silver-bicarbonate based catalytic systems for a range of important chemical transformations.

Emerging Research Frontiers and Future Perspectives

Nanoscale Silver-Bicarbonate Composites and Their Unique Properties

The concept of a stable, bulk "silver bicarbonate" composite is not well-established due to the inherent instability of the bicarbonate of heavy metals. However, research into nanoscale silver particles with surface carbonate or bicarbonate functionalities, or silver nanoparticles dispersed in bicarbonate-rich environments, has uncovered unique characteristics. These systems are often studied as silver-carbonate or surface-adsorbed bicarbonate species, which provide a scientifically grounded proxy for understanding the potential of hypothetical silver-bicarbonate composites.

Nanocomposites involving silver particles exhibit distinct physicochemical properties compared to their bulk counterparts, primarily due to their high surface-area-to-volume ratio. nih.govnanocomposix.com These properties, including optical, catalytic, and antimicrobial effects, are strongly influenced by the particle's size, shape, and surface chemistry. nih.govcd-bioparticles.com For instance, silver nanoparticles display a phenomenon known as surface plasmon resonance, resulting in an exceptional ability to scatter and absorb visible light, a property that is highly dependent on particle size and shape. nanocomposix.comcd-bioparticles.com

When carbonate or bicarbonate ions are present, they can act as capping agents or influence the surface chemistry of silver nanoparticles (AgNPs), modifying their stability and reactivity. nih.gov Silver carbonate (Ag2CO3) nanoparticles, for example, have demonstrated significant antibacterial and antiviral properties. nih.govamericanelements.com The carbonate component is believed to enhance biocompatibility and may play a role in damaging the envelope of certain viruses, facilitating the entry of silver ions to disrupt nucleic acids. nih.govamericanelements.com Composites of silver carbonate nanoparticles stabilized on substrates like alumina (B75360) nanoneedles have shown potent antimicrobial activity against a wide range of bacterial strains. researchgate.net

The unique properties of these nanoscale systems are summarized in the table below.

| Property | Description | Influencing Factors | Potential Application |

| Antimicrobial Activity | Broad-spectrum efficacy against bacteria, fungi, and viruses. Silver ions released from the nanoparticle surface disrupt cell membranes and interfere with cellular processes. nih.gov | Size, shape, surface coating | Medical device coatings, wound dressings, water purification. nih.gov |

| Optical Properties | Exhibit Surface Plasmon Resonance (SPR), leading to strong light absorption and scattering. The color of the nanoparticle solution depends on particle size and shape. cd-bioparticles.com | Particle size and shape | Biosensing, molecular diagnostics, imaging. acs.orgmdpi.com |

| Catalytic Activity | High surface area provides numerous active sites for chemical reactions. Effective in oxidation, reduction, and cycloaddition reactions. cd-bioparticles.comnih.gov | Surface area, surface chemistry | Chemical synthesis, environmental remediation. cd-bioparticles.com |

| Electrical Conductivity | Possess high electrical conductivity, making them suitable for use in conductive inks, pastes, and fillers for printed electronics. acs.org | Particle size, purity | Flexible electronics, nanoelectronics. acs.org |

Sustainable Synthesis and Application Strategies for this compound Systems

The growing emphasis on environmental stewardship has driven the development of sustainable, "green" synthesis methods for silver-containing nanomaterials. These approaches avoid the use of hazardous chemicals, high energy consumption, and the generation of toxic byproducts, aligning with the principles of green chemistry. mdpi.comrsc.org

A prominent strategy is the use of plant extracts for the biosynthesis of silver nanoparticles. mdpi.comrsc.org Phytochemicals found in plant leaves, flowers, roots, and seeds—such as flavonoids, polyphenols, and terpenoids—can act as both reducing agents (converting silver ions to metallic silver) and capping agents (stabilizing the newly formed nanoparticles and preventing aggregation). mdpi.comresearchgate.net This biological method is cost-effective, scalable, and environmentally friendly. mdpi.comrsc.org The choice of plant extract and reaction conditions (e.g., temperature, pH, reaction time) can be tuned to control the size and shape of the resulting AgNPs, thereby influencing their properties. rsc.orgmdpi.com

Another sustainable approach involves using common, non-toxic reagents. For instance, silver carbonate nanoparticles can be synthesized via a simple precipitation reaction using sodium bicarbonate and silver nitrate (B79036) in an aqueous solution. nih.gov This method is straightforward and avoids harsh organic solvents.

The sustainably synthesized silver-based nanoparticles have significant applications, particularly in catalysis. Silver nanoparticles and nanoclusters supported on materials like multi-walled carbon nanotubes have been shown to be effective electrocatalysts for the reduction of bicarbonate (HCO3⁻) to formate (B1220265) (HCOO⁻). researchgate.net This process is of great interest for carbon capture and utilization (CCU) technologies, as it converts a component of captured CO2 into a valuable chemical feedstock and potential energy storage molecule. researchgate.net

The following table details various plant extracts used in the green synthesis of silver nanoparticles.

| Plant Source | Plant Part Used | Key Phytochemicals Involved | Typical AgNP Size Range (nm) | Reference |

| Moringa oleifera | Leaves | Flavonoids, Phenolic acids | 15-30 | nih.gov |

| Aloe Vera | Leaf Extract | Polysaccharides, Anthraquinones | 15-50 | researchgate.net |

| Green Tea | Leaves | Polyphenols (Catechins) | 20-50 | rsc.org |

| Lemon | Fruit Extract | Citric Acid, Flavonoids | <50 | researchgate.net |

| Gooseberry | Fruit Extract | Ascorbic Acid, Phenols | Not specified | mdpi.com |

Interdisciplinary Research Integrating Materials Science, Environmental Chemistry, and Catalysis

The challenge of converting captured carbon dioxide into valuable products sits (B43327) at the intersection of multiple scientific fields. Research into silver-based systems for CO2/bicarbonate reduction is a prime example of interdisciplinary collaboration, merging materials science, environmental chemistry, and catalysis. unimib.it

Materials Science: This field contributes to the rational design and synthesis of silver electrocatalysts. Researchers focus on controlling the size, shape, and surface structure of silver nanoparticles to enhance their catalytic activity and selectivity. dioxidematerials.comillinois.edu Studies have shown that the rate of CO2 conversion is size-dependent, with 5 nm silver nanoparticles exhibiting significantly higher activity than bulk silver. illinois.eduresearchgate.net This enhancement is attributed to changes in the binding energy of key reaction intermediates as particle size decreases. researchgate.net Materials scientists also develop support materials, such as carbon nanotubes, to improve catalyst stability and dispersion. researchgate.net

Environmental Chemistry: This discipline provides the context and motivation for the research: mitigating greenhouse gas emissions. unimib.it It involves studying the chemistry of CO2 in aqueous solutions, where it exists in equilibrium with carbonic acid, bicarbonate, and carbonate. Understanding this chemistry is crucial, as bicarbonate often acts as the direct reactant in the electrochemical reduction process. researchgate.netacs.org The goal is to create a circular carbon economy where waste CO2 is valorized into fuels and chemicals. unimib.it

Catalysis: This area focuses on elucidating the reaction mechanisms and kinetics. For the electrochemical reduction of CO2 on silver surfaces, the primary desired product is carbon monoxide (CO), a key building block for synthetic fuels. unimib.itlbl.gov A competing reaction is the hydrogen evolution reaction (HER), which produces H2. unimib.it Catalysis research aims to understand the transient intermediates (such as adsorbed carboxyl, *COOH) and reaction pathways to maximize selectivity towards CO. unimib.it Bicarbonate concentration, electrolyte composition, and electrode potential are key parameters that influence the local reaction environment and, consequently, the catalyst's performance. acs.org

This integrated approach is essential for developing practical technologies for CO2 conversion, turning an environmental liability into a valuable resource. unimib.it

Development of Novel Characterization Techniques for Unstable Silver Species

A significant challenge in studying systems like this compound is the inherent instability of the target species. Transient intermediates and unstable complexes often exist for only fractions of a second under specific conditions, making them difficult to isolate and analyze with conventional methods. This has spurred the development and application of advanced characterization techniques capable of probing these fleeting species.